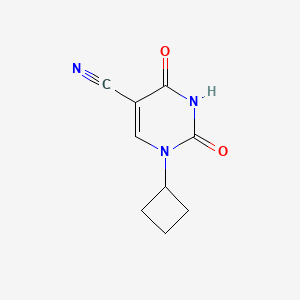
1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Descripción general
Descripción
1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, also known as CDP-5-CN, is a cyclic organic compound that has been studied for its potential applications in organic synthesis and medicinal chemistry. CDP-5-CN is a derivative of pyrimidine, and its synthesis involves the reaction of 1-cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine (CDP) with cyanogen bromide (CNBr). CDP-5-CN has been used to synthesize a variety of compounds, and its mechanism of action has been studied in detail. In addition, its biochemical and physiological effects have been studied, and it has been found to have a variety of potential applications in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has been studied in detail. The reaction of this compound with cyanogen bromide (CNBr) involves a nucleophilic substitution reaction, in which the nitrogen atom of the this compound molecule is attacked by the bromide ion of the CNBr molecule. The reaction is facilitated by the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as a Lewis acid or a Brønsted acid. The reaction proceeds via a cycloaddition reaction, in which the nitrogen atom of the this compound molecule is attacked by the bromide ion of the CNBr molecule. The reaction then proceeds via a series of nucleophilic substitutions and eliminations, resulting in the formation of the desired product.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and antineoplastic activity. In addition, it has been found to inhibit the growth of bacteria and fungi, and to inhibit the activity of enzymes involved in the metabolism of drugs. Furthermore, it has been found to have an inhibitory effect on the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is readily available. In addition, the reaction is relatively simple and can be carried out in a short period of time. However, the use of this compound in laboratory experiments has several limitations. The reaction is sensitive to temperature and pH, and it is difficult to control the reaction conditions. In addition, the reaction produces a large amount of waste, which must be disposed of properly.
Direcciones Futuras
There are a number of potential future directions for the use of 1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in laboratory experiments. It could be used to synthesize a variety of compounds, such as drugs, dyes, and agrichemicals. In addition, it could be used to synthesize a variety of heterocyclic compounds, such as pyrimidines, quinolines, and pyrazines. Furthermore, it could be used to synthesize a variety of polycyclic aromatic compounds, such as naphthalenes and anthracenes. Finally, it could be used to study the biochemical and physiological effects of this compound, as well as its mechanism of action.
Aplicaciones Científicas De Investigación
1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has been studied for its potential applications in organic synthesis and medicinal chemistry. It has been used to synthesize a variety of compounds, including drugs, dyes, and agrichemicals. In addition, it has been used to synthesize a variety of heterocyclic compounds, such as pyrimidines, quinolines, and pyrazines. This compound has also been used to synthesize a variety of polycyclic aromatic compounds, such as naphthalenes and anthracenes.
Propiedades
IUPAC Name |
1-cyclobutyl-2,4-dioxopyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-4-6-5-12(7-2-1-3-7)9(14)11-8(6)13/h5,7H,1-3H2,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJWCRXRLQUGOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C(=O)NC2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



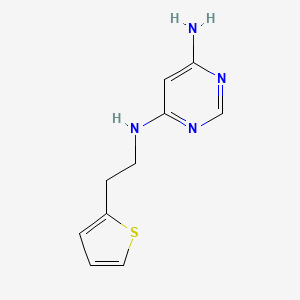
![2-[1-(2-Ethylbutanoyl)piperidin-4-yl]acetic acid](/img/structure/B1469983.png)
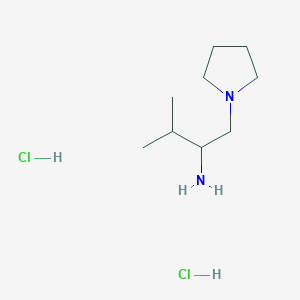
![6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-4-amine](/img/structure/B1469988.png)
![N-[(1R)-1-phenylethyl]oxolan-3-amine](/img/structure/B1469990.png)

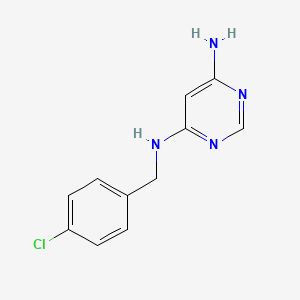
![1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469996.png)

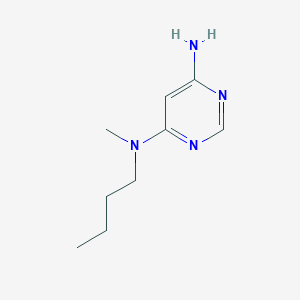
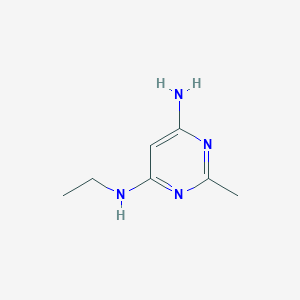


![2-[1-(Thiophene-3-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1470004.png)